molecular formula C13H9Cl2NO B1421523 2-(2,6-Dichlorobenzoyl)-3-methylpyridine CAS No. 1187166-05-7

2-(2,6-Dichlorobenzoyl)-3-methylpyridine

Cat. No. B1421523
M. Wt: 266.12 g/mol
InChI Key: HVYHVAHFXWMPBZ-UHFFFAOYSA-N
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Description

“2-(2,6-Dichlorobenzoyl)-3-methylpyridine” is a hypothetical organic compound. It would likely be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The “2,6-Dichlorobenzoyl” moiety suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) that is dichlorinated at the 2 and 6 positions .


Molecular Structure Analysis

The molecular structure of “2-(2,6-Dichlorobenzoyl)-3-methylpyridine” would likely consist of a pyridine ring with a methyl group at the 3 position and a 2,6-dichlorobenzoyl group at the 2 position . The presence of the benzoyl group would likely introduce a degree of planarity to the molecule, while the dichlorination could potentially influence the electronic properties of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,6-Dichlorobenzoyl)-3-methylpyridine” can be inferred from similar compounds. For example, 2,6-dichlorobenzoyl chloride has a melting point of 15-18 °C . The compound is likely to be solid at room temperature, and its solubility in various solvents would depend on the polarity of the solvent .

Scientific Research Applications

Coordination Chemistry and Crystal Structures

  • Hydration Products and Crystal Structures

    Research on hydration products of tetrachloro-N-(methyl-2-pyridyl)phthalic acids explores the hydrogen-bonded structures and π-π interactions, contributing to the understanding of molecular assembly and network formation in crystalline materials (Waddell et al., 2011).

  • Synthesis and Characterization of Complexes

    The synthesis and antimicrobial activity of silver complexes with 2-amino-3-methylpyridine ligands were investigated, highlighting the potential of pyridine derivatives in developing new antimicrobial agents (Abu-Youssef et al., 2010).

Organic Synthesis and Chemical Properties

  • Separation and Purification Techniques

    A study focused on the separation and purification of 2-chloro-5-trichloromethylpyridine, an important intermediate in pharmaceuticals and pesticides, underscores the significance of efficient synthesis and purification methods for pyridine derivatives (Su Li, 2005).

  • Synthesis of Ligands and Complexes

    Research on the synthesis of 2,6-bis(pyrazolyl)pyridines and their coordination chemistry provides insights into the versatility of pyridine derivatives as ligands in forming luminescent lanthanide compounds and iron complexes with unusual properties (Halcrow, 2005).

Supramolecular Chemistry

  • Supramolecular Association in Organic Acid–Base Salts: The crystal structures of proton-transfer complexes assembled from 2-amino-4-methylpyridine with various benzoic acids highlight the role of non-covalent interactions in forming supramolecular structures, which is crucial for the design of new materials (Khalib et al., 2014).

Safety And Hazards

Based on the safety data for 2,6-dichlorobenzoyl chloride, “2-(2,6-Dichlorobenzoyl)-3-methylpyridine” could potentially cause severe skin burns and eye damage. It may also cause respiratory irritation. Therefore, appropriate safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(2,6-dichlorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-4-3-7-16-12(8)13(17)11-9(14)5-2-6-10(11)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYHVAHFXWMPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorobenzoyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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